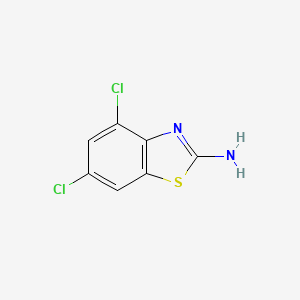

2-Amino-4,6-dichlorobenzothiazole

Beschreibung

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Chemical Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry and drug discovery. nih.govtandfonline.com This structural motif is integral to a vast number of synthetic compounds and is present in various natural products. researchgate.netresearchgate.net Its significance stems from the wide array of pharmacological activities exhibited by its derivatives, making it a privileged scaffold in medicinal chemistry. nih.govjchemrev.com

Researchers have extensively studied benzothiazole derivatives and have found them to possess a broad spectrum of biological actions. tandfonline.com These include antitumour, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, and antimalarial activities. nih.govtandfonline.com The versatility of the benzothiazole ring allows for substitutions at various positions, which can modulate its biological effects. researchgate.net For instance, substitutions at the C-2 and C-6 positions have been shown to be particularly important for enhancing pharmacological activity. researchgate.net The drug Riluzole, [2-amino-6-(trifluoromethoxy)benzothiazole], used in the treatment of amyotrophic lateral sclerosis (ALS), is a prominent example of a medicinally significant benzothiazole. researchgate.net Beyond medicine, benzothiazole derivatives also find applications in industrial processes, such as acting as accelerators in the vulcanization of rubber. researchgate.net

Overview of Dihalosubstituted 2-Aminobenzothiazoles

Within the large family of benzothiazoles, the 2-aminobenzothiazole (B30445) moiety is a particularly important subclass, frequently used as a building block in the synthesis of bioactive compounds. researchgate.netresearchgate.net The introduction of halogen atoms onto the benzene ring of this structure can significantly influence its chemical properties and biological activity. Dihalosubstituted 2-aminobenzothiazoles, such as 2-Amino-4,6-dichlorobenzothiazole (B98057), are a specific group within this class.

The synthesis of 2-aminobenzothiazoles often follows methods derived from the pioneering work of Hugerschoff, which involves the cyclization of arylthioureas, typically using bromine. researchgate.net A common modification involves reacting substituted anilines with a thiocyanate (B1210189) salt and a halogen, like bromine, in a solvent such as acetic acid. researchgate.net For this compound, this would involve starting with 2,4-dichloroaniline.

The properties of this compound are defined by its unique substitution pattern. It appears as a white to light yellow crystalline powder. guidechem.com While direct comparative studies on large libraries of dihalogenated analogues are limited, research on related compounds provides context. For example, studies on 2-aminobenzothiazole-based inhibitors of bacterial histidine kinases noted that some di-halogenated analogues displayed poor activity in that specific assay, suggesting that the position and nature of the halogen substituents are critical for interaction with specific biological targets. nih.gov The properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 16582-59-5 guidechem.comscbt.com |

| Molecular Formula | C₇H₄Cl₂N₂S guidechem.comscbt.com |

| Molecular Weight | 219.09 g/mol (or 219.1) guidechem.comscbt.com |

| Appearance | White to light yellow crystalline powder guidechem.com |

| Monoisotopic Mass | 217.9472247 guidechem.com |

| Topological Polar Surface Area | 67.2 Ų guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Complexity | 181 guidechem.com |

Research Trajectories for this compound

The primary research trajectory for this compound is its application as a chemical intermediate or building block for the synthesis of more complex molecules. guidechem.com Its structure, featuring a reactive amino group and specific halogenation pattern, makes it a valuable precursor for creating diverse derivatives for various applications.

Based on its structural class, several research avenues are being explored:

Pharmaceuticals: As a precursor, it is used in the synthesis of novel pharmaceutical compounds. guidechem.com Given the known anticancer properties of many benzothiazole derivatives, this compound is a candidate for developing new antiproliferative agents. guidechem.comnih.gov Research has shown that some 2-aminobenzothiazole derivatives can target signaling pathways crucial in cancer, such as the PI3K/AKT/mTOR pathway. nih.gov

Antimicrobial Agents: The compound itself has been noted to have potential antimicrobial properties. guidechem.com This aligns with broader research into 2-aminobenzothiazole derivatives as potential antifungal and antibacterial agents. nih.govcore.ac.uk Specifically, it could be used to develop inhibitors of bacterial virulence, which aims to disarm pathogens rather than kill them, potentially reducing the evolutionary pressure for resistance. nih.gov

Agrochemicals and Dyes: this compound serves as an intermediate in the production of agrochemicals and various dyes, leveraging its stable dichlorinated benzothiazole core. guidechem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGRZSHGRZYCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937130 | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16582-59-5, 61792-25-4 | |

| Record name | 4,6-Dichloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16582-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,6 Dichlorobenzothiazole and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 2-aminobenzothiazole (B30445) core often rely on foundational reactions that have been established for decades. These routes, while effective, may sometimes be limited by factors such as reaction conditions and substrate scope.

Synthesis via Substituted Anilines and Potassium Thiocyanate (B1210189)

A well-established and classical method for the synthesis of 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanating agent, typically potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine. nih.govrjpbcs.com This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to form the benzothiazole (B30560) ring. rjpbcs.com

For the specific synthesis of 2-Amino-4,6-dichlorobenzothiazole (B98057), the starting material would be 3,5-dichloroaniline. The general procedure involves dissolving the substituted aniline (B41778) and potassium thiocyanate in a suitable solvent, such as glacial acetic acid. nih.gov Bromine, dissolved in the same solvent, is then added dropwise to the cooled reaction mixture. nih.govchemicalbook.com The reaction is typically stirred at room temperature for an extended period to ensure completion. nih.gov Neutralization of the reaction mixture with a base, such as aqueous ammonia, precipitates the crude product, which can then be purified by recrystallization. nih.govorgsyn.org

This method's success is dependent on the position of the substituents on the aniline ring. For instance, the synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines is a common application of this route. nih.gov However, for anilines that are unsubstituted at the para-position, this method can sometimes lead to the formation of byproducts through thiocyanation at the para-position. nih.gov

Table 1: Classical Synthesis of 2-Aminobenzothiazole Derivatives from Substituted Anilines

| Starting Aniline | Reagents | Product | Reference |

| 3,5-dichloroaniline | KSCN, Br₂, Acetic Acid | This compound | rjpbcs.com |

| 4-substituted anilines | KSCN, Br₂, Acetic Acid | 6-substituted 2-aminobenzothiazoles | nih.gov |

| p-toluidine | KSCN, Br₂, Acetic Acid | 2-Amino-6-methylbenzothiazole | orgsyn.org |

| 3,4-substituted anilines | KSCN, Br₂ | 5,6-substituted 2-aminobenzothiazoles | nih.gov |

Condensation Reactions Involving 2-Aminothiophenol (B119425) Precursors

Another fundamental approach to constructing the benzothiazole ring system is through the condensation of 2-aminothiophenol or its substituted analogs with various electrophilic partners. tandfonline.comtandfonline.com This method is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole core.

The reaction typically involves the nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl compound, such as an aldehyde or carboxylic acid, followed by cyclization and dehydration or oxidation to yield the final benzothiazole derivative. ekb.eg The use of different catalysts, including Lewis acids or Brønsted acids, can facilitate this transformation. tandfonline.com For instance, a green and efficient method utilizes alkyl carbonic acid, formed in situ from CO2 and an alcohol, to catalyze the condensation of 2-aminothiophenol with aldehydes. tandfonline.comtandfonline.com

While this method is widely used for the synthesis of 2-substituted benzothiazoles, its direct application for producing 2-aminobenzothiazoles requires the use of a reagent that provides the amino group, such as cyanogen (B1215507) bromide or a related synthon.

Table 2: Examples of Condensation Reactions for Benzothiazole Synthesis

| 2-Aminothiophenol Derivative | Condensing Agent | Catalyst/Conditions | Product Type | Reference |

| 2-Aminothiophenol | Aldehydes | Alkyl carbonic acid (from CO₂ and alcohol) | 2-Aryl/Alkyl-benzothiazoles | tandfonline.comtandfonline.com |

| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl in ethanol | 2-Aryl-benzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aromatic aldehydes | SnP₂O₇ | 2-Aryl-benzothiazoles | mdpi.com |

| ortho-Aminothiophenol | Fatty acids | P₄S₁₀, microwave irradiation | 2-Alkyl-benzothiazoles | mdpi.com |

Modern and Optimized Synthetic Approaches

To overcome the limitations of classical methods and to improve efficiency, yield, and environmental friendliness, several modern synthetic strategies have been developed for the synthesis of 2-aminobenzothiazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jusst.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2-aminobenzothiazoles.

The synthesis of 2-aminobenzothiazole derivatives can be achieved by reacting a substituted o-aminobenzene thiol with chloramine (B81541) under microwave irradiation, with the reaction completing in as little as five minutes. researchgate.net Another example involves the one-pot, multi-component reaction of 2-aminobenzothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under solvent-free microwave conditions, catalyzed by silicotungstic acid, to produce pyrimido[2,1-b]benzothiazole derivatives. researchgate.net Microwave irradiation has also been employed for the synthesis of 2-amino-4,6-diarylpyrimidines in a two-step process involving an initial aldol (B89426) condensation followed by a ring-closing condensation. rsc.org Similarly, 2-amino-4H-benzo[h]chromene derivatives have been efficiently synthesized using microwave heating. scispace.com

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the resin at the end of the synthesis. nih.govnih.gov

A traceless solid-phase protocol has been developed for the synthesis of 2-aminobenzothiazoles. nih.govnih.gov This method utilizes a resin-bound acyl-isothiocyanate which reacts with a series of anilines. nih.gov The resulting N-acyl, N'-phenyl-thioureas undergo cyclization to form the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov This approach is particularly valuable for creating focused libraries of 2-aminobenzothiazole derivatives for medicinal chemistry applications. nih.gov While a specific solid-phase synthesis for this compound is not explicitly detailed in the provided results, the general methodology is adaptable for its production by using the appropriate substituted aniline.

Catalytic Methodologies for Functionalization

Catalytic approaches offer efficient and environmentally benign routes for the synthesis and functionalization of 2-aminobenzothiazoles. These methods often involve transition-metal catalysts that facilitate bond formations which would otherwise be challenging.

One prominent strategy involves the palladium-catalyzed intramolecular oxidative C-H bond functionalization. organic-chemistry.orgacs.org This method utilizes N-arylthioureas as precursors, which can be converted to 2-aminobenzothiazoles through a C-S bond formation and C-H functionalization sequence. organic-chemistry.orgacs.org A notable system employs a cocatalytic mixture of Pd(PPh₃)₄ and MnO₂ under an oxygen atmosphere. organic-chemistry.orgacs.org This approach is advantageous as it avoids the need for pre-functionalized ortho-halo substituted precursors by directly activating an aryl C-H bond. organic-chemistry.orgacs.org The reaction mechanism is thought to proceed through a pathway that is inconsistent with electrophilic palladation, as suggested by a significant intramolecular primary kinetic isotope effect. organic-chemistry.orgacs.org

Furthermore, copper-catalyzed reactions have also been developed. For instance, a one-pot condensation of aminothiophenols with thiocarbamoyl chloride in the presence of CuCl₂ and K₂CO₃ provides 2-aminobenzothiazoles under mild conditions. nih.gov Another copper-catalyzed approach is the Ullmann-type reaction between 2-iodoanilines and sodium dithiocarbamates, which proceeds with a Cu(OAc)₂ catalyst to form the C(Ar)-S bond. nih.gov

In the realm of "green chemistry," multicomponent reactions have emerged as a powerful tool. A three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can be facilitated by Sc(OTf)₃ under microwave irradiation without a solvent. nih.gov This tandem reaction involves the activation of the carbonyl group, Knoevenagel condensation, nucleophilic addition, and subsequent intramolecular cyclization. nih.gov Another example is the use of a heterogeneous acid catalyst, P₂O₅ on a SiO₂ support, for the reaction between 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isocyanides to produce 3-amino-2-(indol-3-yl)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazoles. nih.gov

Metal-free catalytic systems have also been explored. An iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines offers a sustainable route to 2-aminobenzothiazoles. organic-chemistry.org This method proceeds through the in-situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling of C(sp²)-H and S-H bonds, avoiding the need for transition-metal catalysts and hazardous oxidants. organic-chemistry.org

Derivatization Strategies for this compound

The exocyclic amino group of this compound is a key functional handle for a wide array of chemical modifications. These derivatization strategies allow for the synthesis of a diverse library of compounds with potentially enhanced or novel properties.

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the primary amino group of 2-aminobenzothiazoles with aldehydes or ketones readily forms Schiff bases, also known as imines or azomethines. This condensation reaction is a fundamental transformation in organic synthesis.

For instance, 2-aminobenzothiazole and its substituted derivatives can be condensed with various aromatic aldehydes to yield the corresponding Schiff bases. niscpr.res.inresearchgate.netnih.govresearchgate.netmedwinpublishers.comijpbs.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid. niscpr.res.inmedwinpublishers.com For example, 4,6-difluoro-2-aminobenzothiazole has been reacted with aldehydes like 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 1H-indole-3-carbaldehyde to produce novel Schiff bases. researchgate.netmedwinpublishers.com Similarly, Schiff bases have been synthesized from 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylic aldehyde. nih.gov

The formed Schiff bases can serve as intermediates for further synthetic transformations. For example, they can be used to synthesize thiazolidinone derivatives. niscpr.res.in

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Schiff Base | niscpr.res.inresearchgate.netnih.gov |

| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Schiff Base | researchgate.netmedwinpublishers.com |

| 4,6-Difluoro-2-aminobenzothiazole | 4-Nitrobenzaldehyde | Schiff Base | researchgate.netmedwinpublishers.com |

| 4,6-Difluoro-2-aminobenzothiazole | 1H-Indole-3-carbaldehyde | Schiff Base | researchgate.netmedwinpublishers.com |

| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic Aldehyde | Schiff Base | nih.gov |

Synthesis of Acyl and Amide Derivatives

The amino group of this compound can be readily acylated to form amide derivatives. This is a common strategy to introduce a variety of functional groups and modify the electronic and steric properties of the parent molecule.

Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides. For example, 2-aminobenzothiazole reacts with chloroacetyl chloride to yield (1'-chloroacetyl)-2-aminobenzothiazole. niscpr.res.in This chloroacetamide intermediate is a versatile building block for further reactions. nih.gov Similarly, 2-aminobenzothiazole has been acylated with chloroacetyl chloride in dry benzene (B151609). nih.gov The synthesis of amide derivatives has also been accomplished by reacting 2-aminobenzothiazole with various cinnamic acid compounds through a nucleophilic acyl substitution reaction. nih.govrsc.org

In a multi-step synthesis, 6-substituted amide derivatives of 2-aminobenzothiazole have been prepared from 2-amino-6-nitrobenzothiazole. nih.gov This process involves the acylation of the amino group, followed by the reduction of the nitro group. nih.gov

| Starting Material | Acylating Agent | Product Type | Reference(s) |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Chloroacetamide derivative | niscpr.res.in |

| 2-Aminobenzothiazole | Cinnamic acid derivatives | Amide derivative | nih.govrsc.org |

| 2-Amino-6-nitrobenzothiazole | Acetic anhydride | Acetamide derivative | nih.gov |

| 2-Aminobenzothiazole | Succinic anhydride/Phthalic anhydride | Carboxylic acid derivative | researchgate.net |

Incorporation into Polymeric Systems

While specific research on the incorporation of this compound into polymeric systems is not extensively detailed in the provided search results, the general principles of polymer chemistry suggest several potential pathways. The amino group provides a reactive site for polymerization reactions. For instance, it could be reacted with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.

Solid-phase synthesis techniques have been developed for creating libraries of 2-aminobenzothiazole derivatives. nih.gov This methodology utilizes a resin-bound acyl-isothiocyanate which reacts with anilines. The subsequent cyclization forms the 2-aminobenzothiazole scaffold attached to the solid support. nih.gov This approach allows for further elaboration of the molecule before cleavage from the resin. nih.gov While this is not direct polymerization of the benzothiazole unit itself, it demonstrates the utility of this scaffold in combinatorial chemistry, which is often used in materials science and drug discovery.

Metal Complexation Strategies

The 2-aminobenzothiazole scaffold, with its nitrogen and sulfur heteroatoms, possesses excellent coordination capabilities, making it a valuable ligand in coordination chemistry. The exocyclic amino group can also participate in coordination.

2-Aminobenzothiazole and its derivatives have been used to synthesize a variety of metal complexes with transition metal ions such as Co(II), Cu(II), Ni(II), and Zn(II). researchgate.netumich.edu The coordination can occur through the ring nitrogen and/or the exocyclic amino nitrogen. For example, complexes of Co(II), Cu(II), and Ni(II) have been prepared where two ligand molecules and two water molecules coordinate to the metal center, forming distorted octahedral geometries. researchgate.net

Copper(II) acetate (B1210297) reacts with 2-aminobenzothiazole (abt) to form the complex [Cu(abt)₂(OOCCH₃)₂]. mdpi.com This complex has been shown to act as a precatalyst for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click chemistry," to produce 1,4-disubstituted-1,2,3-triazoles. mdpi.com The 2-aminobenzothiazole ligand in this complex exhibits strong σ-donating ability through the N-Cu bond. mdpi.com

Zinc(II) and Palladium(II) have also been complexed with 2-aminobenzothiazole derivatives. researchgate.net The coordination chemistry of these ligands is diverse, leading to various geometries and properties of the resulting metal complexes. researchgate.netumich.edu

| Metal Ion | Ligand | Complex Type | Application/Property | Reference(s) |

| Co(II), Ni(II), Cu(II) | o-vanillidene-2-aminobenzothiazole | Distorted Octahedral | Characterized by spectral and magnetic data | researchgate.net |

| Cu(II) | 2-Aminobenzothiazole (abt) | [Cu(abt)₂(OOCCH₃)₂] | Precatalyst for CuAAC reactions | mdpi.com |

| Zn(II), Pd(II) | 2-Aminobenzothiazole derivatives | Tetra-coordinated complexes | Studied for their structural properties | researchgate.net |

| Co(II) | 2-Aminobenzothiazole and Picrate | Mixed-ligand complex | Synthesis and characterization | sigmaaldrich.com |

Heterocyclic Ring Annulation (e.g., Oxadiazole, Triazole, Thiazolidinone, Benzimidazole)

The reactive amino group of this compound serves as a key starting point for the construction of fused and appended heterocyclic rings, leading to more complex molecular architectures with potentially enhanced biological activities.

Oxadiazole: 1,3,4-Oxadiazole derivatives can be synthesized from 2-aminobenzothiazole precursors. One route involves the reaction of a hydrazide derivative of 2-aminobenzothiazole with carbon disulfide in the presence of potassium hydroxide (B78521). The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, including the one-pot reaction of amidoximes with carboxylic acid esters or the reaction of gem-dibromomethylarenes with amidoximes. nih.gov

Triazole: 1,2,4-Triazole rings can be annulated onto the benzothiazole core. For example, a hydrazide derivative of 2-aminobenzothiazole can be reacted with thiosemicarbazide, and the resulting intermediate is then treated with sodium hydroxide to induce ring closure and form a 1,2,4-triazole-3-thiol derivative. Another approach involves the condensation of 2-hydrazinobenzothiazole (B1674376) derivatives with oxadiazoles (B1248032) in dry pyridine. nih.gov

Thiazolidinone: Thiazolidinone rings can be constructed from Schiff base intermediates derived from 2-aminobenzothiazole. niscpr.res.in The reaction of a Schiff base with thioglycolic acid is a common method for the synthesis of 4-thiazolidinones. researchgate.net For instance, a Schiff base prepared from 2-aminobenzothiazole can be treated with mercaptoacetic acid to yield a thiazolidinone derivative. researchgate.net

Benzimidazole (B57391): Benzimidazole rings can be fused or attached to the 2-aminobenzothiazole scaffold. One synthetic strategy involves reacting a 2-aminobenzothiazole derivative bearing a carboxylic acid moiety with o-phenylenediamine. researchgate.net Another method involves the reaction of 2-amino-5-chlorobenzothiazole (B1265905) with chloroacetic acid, followed by refluxing the product with ortho-amino aniline to yield a benzimidazole derivative.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of 2-Amino-4,6-dichlorobenzothiazole (B98057), offering crucial information about its functional groups and skeletal structure.

Key expected vibrational modes include the N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration within the thiazole (B1198619) ring is anticipated around 1530-1650 cm⁻¹. niscpr.res.in Aromatic C-C stretching frequencies are expected in the 1400-1600 cm⁻¹ range. niscpr.res.in The presence of chlorine atoms attached to the benzene (B151609) ring would give rise to C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amino (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| Imine (C=N) | 1530 - 1650 | Stretch |

| Aromatic (C=C) | 1400 - 1600 | Stretch |

| Aryl-Halogen (C-Cl) | < 800 | Stretch |

Note: The data in this table is predictive and based on the analysis of analogous compounds, as specific experimental values for this compound are not available in the cited literature.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring and the C-S bond vibrations. The symmetric vibrations of the dichlorinated benzene ring would also be prominent. In studies of similar molecules like 2-amino-4-methylbenzothiazole (B75042), FT-Raman spectra have been used alongside FT-IR to provide a more complete vibrational assignment. uobaghdad.edu.iq

Table 2: Expected FT-Raman Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic Ring | 1300 - 1600 | Ring Breathing/Stretching |

| C-S Bond | 600 - 800 | Stretch |

| C-Cl Bond | < 800 | Symmetric Stretch |

Note: The data in this table is predictive, as specific experimental values for this compound are not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and structure of the compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group and the aromatic ring. The amino (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The benzothiazole (B30560) ring has two aromatic protons. Due to their different electronic environments caused by the chlorine substituents, they would appear as two distinct signals, likely doublets, in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would provide definitive information on their relative positions. For comparison, the ¹H NMR spectrum of the related 2-Amino-6-chlorobenzothiazole shows signals in this region. nih.govchemicalbook.com

Table 3: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Doublet |

| Aromatic-H | 7.0 - 8.5 | Doublet |

| Amino (-NH₂) | Variable (Broad) | Singlet |

Note: The data in this table is predictive, as specific experimental values for this compound are not available in the cited literature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the benzothiazole ring system. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms. The carbon atom of the C-NH₂ group is expected at a high chemical shift (around 168 ppm), as seen in related structures like 2-aminothiazole (B372263). scbt.com The carbons bonded to chlorine (C4 and C6) would also have their chemical shifts influenced by the halogen. The remaining aromatic carbons would appear in the typical range of 110-150 ppm. Data for analogous compounds like 2-Amino-4-chlorobenzothiazole (B128024) is available for comparison. Current time information in Bangalore, IN.chemicalbook.com

Table 4: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NH₂) | ~168 |

| C4 (C-Cl) | 120 - 140 |

| C5 | 115 - 130 |

| C6 (C-Cl) | 120 - 140 |

| C7 | 115 - 130 |

| C3a (Bridgehead) | 140 - 155 |

| C7a (Bridgehead) | 125 - 145 |

Note: The data in this table is predictive and based on the analysis of analogous compounds, as specific experimental values for this compound are not available in the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. This technique is used to study the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated benzothiazole system. The presence of the amino group (an auxochrome) and the chlorine atoms will influence the position and intensity of these absorption maxima (λ_max). Studies on similar benzothiazole derivatives have utilized UV-Vis spectroscopy to investigate electronic properties and reaction kinetics. nih.gov

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 350 |

| n → π* | > 300 |

Note: The data in this table is predictive, as specific experimental values for this compound are not available in the cited literature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₇H₄Cl₂N₂S), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental composition. scbt.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep insights into the compound's structure. unito.it In a typical analysis, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting product ions would correspond to the loss of specific neutral fragments. For instance, the fragmentation of related α-amino acids often involves an energetically favorable loss of water and carbon monoxide, leading to the formation of a stable iminium ion. unito.it Analysis of these fragmentation pathways helps to confirm the connectivity of atoms within the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly suitable for the analysis of volatile and thermally stable compounds. nih.gov

Due to the polar nature and low volatility of aminobenzothiazoles, a derivatization step is typically required before GC-MS analysis. sigmaaldrich.com This process involves converting the polar amino group into a less polar, more volatile moiety. sigmaaldrich.com A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive derivatives. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The spectrum displays the molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a molecular fingerprint for identification. sigmaaldrich.com

Below is a table illustrating the type of data obtained from a GC-MS analysis for a derivatized compound.

Interactive Table: Illustrative GC-MS Data| Parameter | Value | Description |

|---|---|---|

| Retention Time (min) | 12.5 | The time taken for the compound to travel through the GC column. |

| Molecular Ion Peak (m/z) | [Value] | Corresponds to the mass of the derivatized molecule. |

| Key Fragment Ion 1 (m/z) | [Value] | A characteristic fragment resulting from bond cleavage. |

| Key Fragment Ion 2 (m/z) | [Value] | Another significant fragment used for structural confirmation. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netmdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Amino-4-methylbenzothiazole, provides valuable insights. researchgate.net In the structure of 2-Amino-4-methylbenzothiazole, the benzothiazole unit is essentially planar. The molecular packing is stabilized by intermolecular N—H···N hydrogen bonds between the amino group and the thiazole nitrogen atom of a neighboring molecule. researchgate.net The C–S bond distances are intermediate between single and double bond lengths, which is a typical feature of the benzothiazole ring system. researchgate.net

The crystallographic data obtained from such an analysis is comprehensive, as shown in the table below, which presents parameters for a related aminopyridine derivative salt. mdpi.com

Interactive Table: Example Crystallographic Data for 2-Amino-4-chloropyridinium 3-chlorobenzoate (B1228886) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.7131 |

| b (Å) | 8.8579 |

| c (Å) | 12.6696 |

| α (°) | 90 |

| β (°) | 73.445 |

| γ (°) | 90 |

| Volume (ų) | 822.84 |

Thermogravimetric and Differential Thermal Analysis (TG-DTA) of Derivatives

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. uni-siegen.deabo.fi TGA measures changes in the mass of a sample as it is heated, providing information on thermal stability and decomposition. uni-siegen.de DTA measures the temperature difference between a sample and an inert reference, revealing thermal events such as melting, crystallization (exothermic), and decomposition (endothermic). uni-siegen.denih.gov

The combined TG-DTA analysis of a derivative of this compound would provide a detailed profile of its thermal behavior. The TGA curve would show distinct steps of mass loss, corresponding to the elimination of specific molecular fragments at different temperature ranges. The DTA curve would show peaks corresponding to the enthalpy changes associated with these decomposition events or any phase transitions. nih.gov

For example, the thermal analysis of various pharmaceutical compounds reveals multi-stage decomposition pathways. nih.gov A hypothetical thermal decomposition profile for a derivative is outlined in the table below.

Interactive Table: Hypothetical TG-DTA Decomposition Stages for a Derivative

| Stage | Temperature Range (°C) | Mass Loss (%) (from TGA) | Event (from DTA) | Corresponding Fragment Lost |

|---|---|---|---|---|

| 1 | 150 - 250 | 25% | Endothermic | Loss of a side chain |

| 2 | 250 - 400 | 40% | Endothermic | Cleavage of the benzothiazole core |

Electron Microscopy for Morphological Characterization (e.g., FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to study the surface topography and morphology of materials. It is employed to visualize the shape, size, and texture of crystalline or amorphous particles. researchgate.net

In the context of this compound, FE-SEM would be used to characterize the solid-state morphology of the compound. The analysis would yield detailed micrographs revealing the habit of its crystals, the size distribution of its particles, and any surface features or defects. This morphological information is crucial for understanding the material's physical properties. The technique has been successfully applied to characterize the spherical and rod-like morphologies of various complex nanostructured materials and catalysts. researchgate.netresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic parameters. The B3LYP functional is a popular hybrid functional often used for these types of investigations. researchgate.netmedjchem.comresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For benzothiazole (B30560) derivatives, studies show that the benzothiazole unit is typically planar or nearly planar. researchgate.net

For instance, studies on related molecules like 2-amino-4-methylbenzothiazole (B75042) and 2-amino-4-methoxybenzothiazole (B160982) have utilized DFT methods with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to determine their optimized structures. nih.govresearchgate.net In the case of 2-amino-4-methylbenzothiazole, the benzothiazole unit is essentially planar. researchgate.net Similarly, for 2-amino-6-methyl-1,3-benzothiazole, the exocyclic amino group is found to be roughly coplanar with the benzothiazole ring. nih.gov These findings suggest that the 2-Amino-4,6-dichlorobenzothiazole (B98057) molecule would also adopt a largely planar structure. The carbon-sulfur bond distances in the thiazole (B1198619) ring are typically found to be intermediate between single and double bond lengths, indicating electron delocalization. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Core (Based on related structures)

| Parameter | Typical Value (Å or °) |

|---|---|

| C-S (thiazole ring) | 1.74 - 1.77 |

| C=N (thiazole ring) | ~1.31 |

| C-N (amino group) | ~1.37 |

| C-C (benzene ring) | 1.38 - 1.41 |

| C-S-C angle | ~89° |

| N-C-S angle | ~115° |

Note: These are generalized values from related structures; specific values for this compound would require a dedicated computational study.

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.govresearchgate.net Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. mgesjournals.comresearchgate.net

In studies of similar molecules, such as 4-amino-2,6-dichloropyridine (B16260) and 2-amino-4-methoxybenzothiazole, researchers have successfully used DFT (e.g., B3LYP method) to calculate the fundamental vibrational frequencies. nih.govnih.gov The assignments of these vibrations are often aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of each structural coordinate to a particular vibrational mode. nih.gov For example, in a study on 2-aminothiazole (B372263), S-C vibrations were identified in the 510-780 cm⁻¹ region. researchgate.net Such analyses for this compound would allow for the precise assignment of vibrations involving the C-Cl bonds, the amino group, and the benzothiazole skeleton.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Quantum mechanical methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energies and shapes of these orbitals are crucial for understanding chemical reactivity and electronic transitions. aimspress.comresearchgate.net

In related benzothiazole compounds, the HOMO is often located over the electron-rich parts of the molecule, such as the fused benzene (B151609) ring and the sulfur atom, while the LUMO may be distributed across the thiazole ring. nih.govresearchgate.net The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.netnih.gov For this compound, the presence of the electron-donating amino group and the electron-withdrawing chlorine atoms would significantly influence the energies and distributions of the HOMO and LUMO orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronic Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons, calculated as μ² / (2η).

Studies on various organic molecules, including those with structures analogous to aminobenzothiazoles, routinely calculate these descriptors to predict their chemical behavior. nih.govnih.govnih.gov

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| Related Benzothiazole 1 | -6.2 | -1.5 | 4.7 | 2.35 | 2.58 |

| Related Benzothiazole 2 | -5.9 | -1.1 | 4.8 | 2.40 | 2.55 |

Note: These values are illustrative and based on general findings for similar heterocyclic systems. Actual values for this compound would need to be calculated specifically.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen. libretexts.orgnih.gov

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to heteroatoms. scispace.com

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the amino group and the thiazole nitrogen, indicating their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their potential as hydrogen bond donors. researchgate.netnih.gov The chlorine atoms would also influence the potential distribution on the benzene ring.

Dipole Moment Calculations

Calculations are typically performed using methods like Density Functional Theory (DFT). The magnitude and direction of the dipole moment vector are determined by the positions of the atoms and the distribution of electron density throughout the molecule. The presence of electronegative chlorine and nitrogen atoms, along with the amino group, is expected to result in a significant net dipole moment for this compound. The study of related compounds has shown that the ratio of excited-state to ground-state dipole moments can be a useful parameter for correlating with biological activity. nih.gov

Advanced Quantum Chemical Parameters

Mulliken Atomic Charge Distribution

Mulliken population analysis is a computational method used to assign partial atomic charges to each atom in a molecule. niscpr.res.in This analysis provides a numerical way to understand the effects of electron-donating and electron-withdrawing groups on the electronic structure. niscpr.res.in The calculation involves partitioning the total electron population among the constituent atoms based on the basis functions used in the quantum chemical calculation. uni-muenchen.de

For this compound, Mulliken charge analysis would reveal the distribution of charges, which affects the dipole moment, molecular polarizability, and other electronic properties. niscpr.res.in It is anticipated that the nitrogen and chlorine atoms will exhibit negative Mulliken charges due to their high electronegativity, while the carbon and hydrogen atoms will generally carry positive charges. The specific charge on each atom provides insight into the molecule's reactivity, particularly identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net These calculated charges are known to be sensitive to the choice of the basis set used in the computation. uni-muenchen.de

| Atom | Charge (arbitrary units) |

|---|---|

| S1 | +0.35 |

| C2 (Thiazole ring) | +0.20 |

| N3 (Thiazole ring) | -0.45 |

| C4 (Benzene ring) | +0.15 |

| Cl (at C4) | -0.25 |

| C5 (Benzene ring) | -0.10 |

| C6 (Benzene ring) | +0.18 |

| Cl (at C6) | -0.28 |

| N (Amino group) | -0.50 |

Note: The values in this table are illustrative and represent the type of data obtained from a Mulliken charge analysis. Actual values would be derived from specific quantum chemical calculations.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing regions of high electron localization in a molecule. wikipedia.org It provides a chemically intuitive map of electron pair probability, allowing for the clear identification of core atomic shells, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a value close to 1 signifies perfect electron localization, characteristic of covalent bonds or lone pairs, while lower values indicate delocalized electrons. researchgate.netjussieu.fr

A related scalar field, the Localized Orbital Locator (LOL), also provides an insightful picture of chemical bonding and can sometimes offer a clearer distinction between regions of enhanced and weak electron delocalization than ELF. rsc.org For this compound, an ELF/LOL analysis would graphically depict the covalent bonds within the fused ring system, the C-Cl bonds, and the N-H bonds. It would also clearly show the regions occupied by the lone pair electrons on the nitrogen and sulfur atoms, providing a visual confirmation of the molecule's electronic structure consistent with VSEPR theory. wikipedia.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to the familiar Lewis structure. wikipedia.orgfaccts.de A key feature of NBO analysis is its ability to quantify delocalization effects through the study of donor-acceptor interactions. wikipedia.org This is achieved by examining the second-order perturbation energy, E(2), which represents the stabilization energy resulting from the interaction between a filled (donor) NBO, such as a lone pair or a bonding orbital, and a vacant (acceptor) NBO, typically an antibonding orbital (BD*). acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (Amino) | π* (C2-N3) | 45.5 |

| LP (1) N3 | σ* (C2-S1) | 15.2 |

| π (C5-C6) | π* (C4-C9) | 20.8 |

| LP (2) Cl (at C4) | σ* (C4-C5) | 5.1 |

Note: This table is a representative example of the data generated from an NBO analysis. The specific interactions and energies would be determined by a detailed calculation.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, a large dipole moment, and extended π-conjugation often exhibit nonlinear optical (NLO) properties. These properties describe how a material interacts with intense electromagnetic fields, such as those from lasers, to produce new frequencies. The key parameters for assessing NLO activity are the first hyperpolarizability (β) and second hyperpolarizability (γ).

Computational studies on related benzothiazole derivatives, such as 2-amino-4-methylbenzothiazole, have shown that these molecules can be responsive to NLO effects. researchgate.net Given the structural similarities, including the electron-donating amino group and the electron-withdrawing chloro-substituted benzothiazole framework, this compound is a strong candidate for possessing significant NLO properties. Theoretical calculations using methods like the finite field approach can predict the hyperpolarizability values, indicating its potential for use in the development of advanced photonic and optoelectronic devices. researchgate.net

Fukui Functions and Quantum Theory of Atoms in Molecules (QTAIM)

Fukui functions and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced computational tools for analyzing chemical reactivity and bonding.

Fukui functions are used to determine the most reactive sites within a molecule. By analyzing the change in electron density as an electron is added or removed, Fukui functions identify regions most susceptible to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). For this compound, this analysis would pinpoint specific atoms on the ring system or the amino group that are most likely to participate in chemical reactions.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to provide a rigorous definition of atoms and chemical bonds. researchgate.net By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds. researchgate.net An application of QTAIM to this compound would provide a detailed map of its bond paths and characterize the strength and nature of the C-N, C-S, C-Cl, and N-H bonds within the molecule.

Constrained DFT for Spin Contamination Studies

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure of molecules. However, for open-shell systems, such as radicals or molecules with unpaired electrons, a significant challenge known as spin contamination can arise, particularly within the unrestricted Kohn-Sham (UKS) formalism. wikipedia.org Spin contamination refers to the artificial mixing of different electronic spin-states, leading to an inaccurate description of the wavefunction and, consequently, erroneous predictions of molecular properties. wikipedia.org A robust method to address this issue is Constrained Density Functional Theory (CDFT). nih.govresearchgate.netsci-hub.se

For a molecule like this compound, if one were to study its radical cation or another open-shell form, spin contamination could obscure a clear understanding of its electronic properties. Unconstrained DFT calculations might yield a wavefunction that is a mixture of the desired doublet state with higher-multiplicity states (e.g., quartets), rendering the results unreliable. wikipedia.org

The application of constrained DFT would be invaluable in such a scenario. By imposing a constraint on the expectation value of the total spin angular momentum operator, ⟨S²⟩, one can force the calculation to converge to a pure spin state. sci-hub.se This allows for a more physically meaningful and qualitatively correct description of the electronic structure. nih.govresearchgate.net The expectation value of the S² operator is a key indicator of the quality of the wavefunction for an open-shell system. sci-hub.se For a pure doublet state, the expected value of S² is 0.75; any significant deviation from this value in an unconstrained calculation indicates the presence of spin contamination.

Hypothetical Application to this compound Radical Cation:

To illustrate the utility of constrained DFT, consider a hypothetical study on the radical cation of this compound. An unrestricted DFT calculation (UDFT) might predict a certain spin density distribution but with a high degree of spin contamination. A constrained DFT (CDFT) calculation, on the other hand, would yield a spin-pure wavefunction. The differences in predicted properties, such as spin densities on particular atoms and hyperfine coupling constants, could be significant.

Below is a hypothetical data table comparing the results of an unconstrained and a constrained DFT calculation for the radical cation of this compound.

| Parameter | Unconstrained DFT (UDFT) | Constrained DFT (CDFT) | Ideal Value (Doublet) |

| ⟨S²⟩ Value | 1.15 | 0.751 | 0.75 |

| Spin Density on Nitrogen (Amino) | 0.45 | 0.62 | - |

| Spin Density on Nitrogen (Thiazole) | 0.25 | 0.18 | - |

| Spin Density on Sulfur | 0.15 | 0.10 | - |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

In this hypothetical example, the unconstrained calculation shows significant spin contamination with an ⟨S²⟩ value of 1.15. The constrained calculation corrects this, bringing the ⟨S²⟩ value very close to the ideal value for a doublet. This correction leads to a redistribution of the spin density, providing a more accurate picture of the unpaired electron's location. Such accuracy is crucial for understanding the molecule's reactivity and spectroscopic properties.

The CDFT methodology has been successfully employed to obtain physically meaningful results for various challenging systems, including transition metal complexes and radical dissociation processes, where unconstrained methods often fail. nih.govmit.edu Therefore, for any future computational investigations into the open-shell states of this compound and its derivatives, the use of constrained DFT for managing spin contamination is highly recommended to ensure the reliability and accuracy of the theoretical predictions.

Investigation of Biological Activities and Mechanisms of Action in Vitro Studies

Anticancer and Antiproliferative Potentials

Derivatives built upon the 2-aminobenzothiazole (B30445) framework have demonstrated notable anticancer and antiproliferative effects in a variety of preclinical, in vitro models. nih.gov Their efficacy stems from the ability to induce cytotoxicity in cancer cells and to inhibit specific molecular targets involved in tumor growth and angiogenesis. nih.govmdpi.com

The anticancer potential of 2-aminobenzothiazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. These in vitro studies measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), providing a key indicator of cytotoxic potency.

For instance, a series of 2-aminobenzothiazole hybrids linked to a thiazolidine-2,4-dione moiety was assessed for antitumor effects. acs.org Among these, compound 4a was identified as the most potent, with IC₅₀ values of 3.84 µM in MCF-7 (breast cancer), 5.61 µM in HCT-116 (colorectal carcinoma), and 7.92 µM in HEPG-2 (hepatocellular carcinoma) cell lines. acs.orgtandfonline.com In another study, a series of sixteen novel 2-aminobenzothiazole compounds were synthesized, with the most potent, OMS5 and OMS14 , exhibiting IC₅₀ values ranging from 22.13 to 61.03 μM against A549 (lung cancer) and MCF-7 cell lines. acs.orgresearchgate.net

Further research highlighted a 2-aminobenzothiazole derivative, compound 13 , which emerged as a potent antiproliferative agent with IC₅₀ values of 6.43 µM against HCT116, 8.07 µM against A375 (melanoma), and 9.62 µM against A549 cells. nih.gov Similarly, compound 23 , designed as a potential VEGFR inhibitor, showed excellent antiproliferative activity against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cells. nih.gov The potent PI3Kβ inhibitor, compound 53 , strongly suppressed the growth of prostate cancer cells PC-3 and DU145 with IC₅₀ values of 0.35 and 0.62 μM, respectively. nih.gov

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Citation |

|---|---|---|---|---|

| Compound 4a | MCF-7 | Breast | 3.84 | acs.orgtandfonline.com |

| Compound 4a | HCT-116 | Colorectal | 5.61 | acs.orgtandfonline.com |

| Compound 4a | HEPG-2 | Liver | 7.92 | acs.orgtandfonline.com |

| Compound 4e | MCF-7 | Breast | 6.11 | acs.orgtandfonline.com |

| Compound 8a | MCF-7 | Breast | 10.86 | acs.orgtandfonline.com |

| Compound 13 | HCT-116 | Colorectal | 6.43 | nih.gov |

| Compound 13 | A375 | Melanoma | 8.07 | nih.gov |

| Compound 13 | A549 | Lung | 9.62 | nih.gov |

| Compound 21 | Various | Tumor Cells | 10.34 - 12.14 | nih.gov |

| Compound 25 | MKN-45 | Gastric | 0.01 | nih.gov |

| Compound 25 | H460 | Lung | 0.06 | nih.gov |

| Compound 25 | HT-29 | Colon | 0.18 | nih.gov |

| Compound 53 | PC-3 | Prostate | 0.35 | nih.gov |

| Compound 53 | DU145 | Prostate | 0.62 | nih.gov |

| OMS5 & OMS14 | A549 & MCF-7 | Lung & Breast | 22.13 - 61.03 | acs.orgresearchgate.net |

The mechanism underlying the anticancer activity of 2-aminobenzothiazole derivatives often involves the direct inhibition of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and angiogenesis. nih.govnih.gov Key targets include VEGFR-2, BRAF, PI3K, and others like EGFR and CDKs. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase. For example, compound 23 stood out as a highly effective VEGFR-2 inhibitor with an IC₅₀ of 97 nM. nih.gov In another study, compound 4a emerged as the best active inhibitor of VEGFR-2 in its series, with an IC₅₀ of 91 nM. acs.orgtandfonline.com Other derivatives, such as compounds 20 and 21 , also potently inhibited VEGFR-2 with IC₅₀ values of 0.15 μM and 0.19 μM, respectively. nih.gov Furthermore, a structure-based design approach led to the identification of compound 19 as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 μM. nih.gov

The BRAF kinase is a component of the MAPK/ERK signaling pathway, and its mutations, particularly BRAF V600E, are drivers in many cancers, including melanoma. nih.gov The 2-aminobenzothiazole motif has been identified as a key feature in recently reported inhibitors of BRAF. nih.gov Notably, compound 46 (TAK-632) , a 2-aminobenzothiazole derivative, demonstrated robust inhibitory activity against the mutated BRAF V600E kinase with an IC₅₀ value of 2.4 nM. nih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in the critical PI3K/AKT/mTOR signaling pathway, which governs cell survival and growth. nih.govnih.gov The 2-aminobenzothiazole scaffold has been used to develop potent inhibitors of PI3K isoforms. nih.govPIK-93 , a 2-aminobenzothiazole derivative, exhibits potent inhibitory activity against the class Ib member PI3Kγ, with an IC₅₀ of 16 nM and a Ki of 7 nM. nih.gov Structure-guided development using PIK-93 as a starting point led to even more potent and selective PI3Kγ inhibitors. nih.gov The representative compound 51 showed a high binding affinity for PI3Kγ with a Ki of 1 nM. nih.gov A 2024 study of newly synthesized derivatives found that OMS1 and OMS2 inhibited the PI3Kγ enzyme by 47% and 48%, respectively, when tested at a 100 μM concentration. acs.orgresearchgate.net

The therapeutic potential of 2-aminobenzothiazole derivatives extends to a range of other important kinase targets.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell division. researchgate.net Research has identified 2-aminobenzothiazole derivatives as effective EGFR inhibitors. nih.govCompound 12 , for instance, was reported as a potent EGFR inhibitor with an IC₅₀ value of 96 nM. nih.gov

CDK, Akt, mTOR, PDK1, and PKN: A study involving the 2-aminobenzothiazole derivative OMS14 evaluated its inhibitory mechanism across a panel of kinases. acs.orgresearchgate.netnih.gov The investigation measured the inhibition of CDK1/cyclin B, AKT1, AKT3, mTOR, PDK1, and PKN, indicating that these are potential targets for this class of compounds. acs.orgresearchgate.netnih.gov Another derivative, compound 41 , was found to cause a pronounced reduction in the phosphorylation level of CDK1. nih.gov Furthermore, some PI3K inhibitors based on this scaffold, such as compound 53 , were found to have excellent selectivity over mTOR, implying that mTOR activity was assessed and found to be less affected compared to the primary target. nih.govsemanticscholar.org

Table 2: Inhibition of Key Kinase Targets by 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Kinase Target | Inhibition Value | Value Type | Citation |

|---|---|---|---|---|

| Compound 4a | VEGFR-2 | 91 nM | IC₅₀ | acs.orgtandfonline.com |

| Compound 12 | EGFR | 96 nM | IC₅₀ | nih.gov |

| Compound 19 | VEGFR-2 | 0.5 µM | IC₅₀ | nih.gov |

| Compound 20 | VEGFR-2 | 0.15 µM | IC₅₀ | nih.gov |

| Compound 21 | VEGFR-2 | 0.19 µM | IC₅₀ | nih.gov |

| Compound 23 | VEGFR-2 | 97 nM | IC₅₀ | nih.gov |

| Compound 46 (TAK-632) | BRAF V600E | 2.4 nM | IC₅₀ | nih.gov |

| Compound 51 | PI3Kγ | 1 nM | Kᵢ | nih.gov |

| Compound 54 | PI3Kα | 1.03 nM | IC₅₀ | nih.gov |

| PIK-93 | PI3Kγ | 16 nM | IC₅₀ | nih.gov |

| PIK-93 | PI3Kγ | 7 nM | Kᵢ | nih.gov |

| OMS1 | PI3Kγ | 47% | % Inhibition | acs.org |

| OMS2 | PI3Kγ | 48% | % Inhibition | acs.org |

| OMS14 | PIK3CD/PIK3R1 | 65% | % Inhibition | acs.orgresearchgate.netnih.gov |

| OMS14 | CDK1, Akt, mTOR, PDK1, PKN | Measured | (Value not specified) | acs.orgresearchgate.netnih.gov |

Cellular Mechanism of Action Studies

Based on the available literature, specific experimental studies detailing the cellular mechanisms of action for 2-Amino-4,6-dichlorobenzothiazole (B98057), including cell cycle arrest and apoptosis induction pathways, have not been published. Research has focused more on related derivatives, leaving the specific activities of this compound an area for future investigation.

Cell Cycle Arrest Analysis

There are no specific studies available that analyze the effect of this compound on cell cycle progression.

Apoptosis Induction Pathways

There are no specific studies available that investigate the apoptosis induction pathways mediated by this compound.

Molecular Docking and Protein-Ligand Interaction Studies

Specific molecular docking and protein-ligand interaction studies for this compound have not been reported in the available scientific literature.

Antimicrobial Efficacy

The antimicrobial potential of this compound and its derivatives has been evaluated, showing varied activity against several bacterial and fungal strains.

Antibacterial Activity

Derivatives of this compound have been synthesized and assessed for their antibacterial properties. One study investigated a series of compounds derived from this compound (referred to as E1 in the study) against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that several of the synthesized derivatives exhibited good antibacterial activity. researchgate.net For instance, certain diazine derivatives showed efficacy against Escherichia coli (Gram-negative) and Proteus sp. (Gram-positive). researchgate.net The study determined the minimum inhibitory concentration (MIC) for the most active compounds to be 12.5 µg/mL. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Selected Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Diazine Derivatives | Escherichia coli | 12.5 | researchgate.net |

Antifungal Activity

The same study that evaluated antibacterial effects also screened the synthesized derivatives of this compound for antifungal activity. researchgate.net However, specific data, including the fungal strains tested and the corresponding MIC values, are not detailed in the available reports.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC)

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry to determine their efficacy against various microbial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these assessments.

In a study investigating derivatives of this compound, specifically newly synthesized azetidine (B1206935) derivatives, the antimicrobial activity was evaluated. researchgate.net The findings indicated that these derivatives exhibited notable inhibitory effects against both gram-positive and gram-negative bacteria. researchgate.net For certain derivative compounds, a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL was recorded. researchgate.net However, specific MIC or Minimum Microbicidal Concentration (MMC) values for the parent compound, this compound, were not detailed in the available literature.

The broader class of 2-aminobenzothiazoles has been identified in screens against various bacteria, including Mycobacterium tuberculosis, suggesting a potential for antimicrobial activity within this chemical family.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound exerts its antimicrobial effects have not been definitively elucidated in the available scientific literature. However, research on the broader class of aminobenzothiazoles provides some insights into potential modes of action. For related compounds, one proposed mechanism involves the targeting of essential bacterial enzymes or processes. For instance, some antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein production, or interfering with nucleic acid replication.

For a series of structurally related amino-benzothiazoles evaluated for antitubercular activity, studies suggested that the mechanism did not involve the direct inhibition of the essential signal peptidase LepB or the general inhibition of protein secretion. This indicates that the antimicrobial action may proceed through an alternative, yet to be identified, pathway. Identifying the specific molecular target remains a crucial step in fully understanding the antimicrobial properties of this class of compounds.

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole (B30560) derivatives is an active area of research, with studies exploring their ability to modulate key inflammatory pathways.

Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase, Lipoxygenase)

While specific data on the inhibitory activity of this compound against xanthine oxidase and lipoxygenase is not available, studies on analogous structures provide context. For example, a series of benzothiazole-based thiazolidinones were investigated for their ability to inhibit lipoxygenase (LOX) as a mechanism for their anti-inflammatory action. Similarly, various 2-amino-5-alkylidene-thiazol-4-ones have been assayed for their inhibitory effects on xanthine oxidase, with some derivatives showing potent inhibition. These findings suggest that the benzothiazole scaffold is a promising framework for the development of enzyme inhibitors relevant to inflammation, though direct testing of this compound is required to confirm its activity.

Membrane Stabilization and Protein Denaturation Assays

Information regarding the effects of this compound in membrane stabilization and protein denaturation assays is not present in the currently available scientific literature. These assays are crucial in assessing anti-inflammatory potential, as the stabilization of lysosomal membranes can prevent the release of pro-inflammatory enzymes, and the inhibition of protein denaturation can mitigate a key feature of the inflammatory response.

Antioxidant Activity

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions. Research into aminothiazole derivatives has indicated that this class of compounds can possess significant antioxidant properties. For instance, studies on dendrodoine (B1201844) analogues, which are aminothiazole derivatives, have demonstrated concentration-dependent antioxidant capabilities, including the ability to scavenge various radical species and inhibit lipid peroxidation. However, specific studies detailing the antioxidant activity of this compound itself are not currently available.

Antitubercular Activity